1-(4,6-Dimethyl-2-pyrimidinyl)-2-pyrrolidinone
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Overview
Description
1-(4,6-Dimethyl-2-pyrimidinyl)-2-pyrrolidinone is a heterocyclic compound that features a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dimethyl-2-pyrimidinyl)-2-pyrrolidinone typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with pyrrolidinone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-Dimethyl-2-pyrimidinyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4,6-Dimethyl-2-pyrimidinyl)-2-pyrrolidinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethyl-2-pyrimidinyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-pyrimidinyl)-4-piperidinecarboxylic acid: Similar structure but with a piperidine ring instead of a pyrrolidinone ring.
4,6-Dimethyl-2-pyrimidinyl)-1-piperazinyl derivatives: These compounds have a piperazine ring and are used in different applications.
Uniqueness
1-(4,6-Dimethyl-2-pyrimidinyl)-2-pyrrolidinone is unique due to its specific combination of a pyrimidine and pyrrolidinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H13N3O |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H13N3O/c1-7-6-8(2)12-10(11-7)13-5-3-4-9(13)14/h6H,3-5H2,1-2H3 |
InChI Key |
UCRLOPCWLMBXGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2=O)C |
Origin of Product |
United States |
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